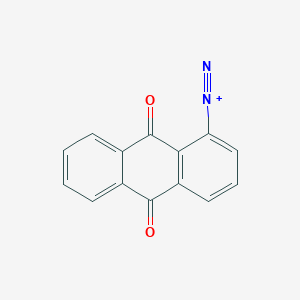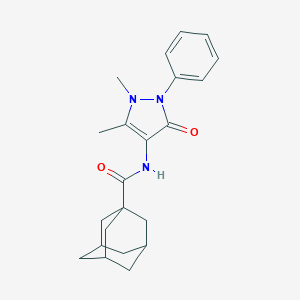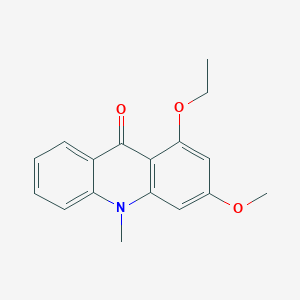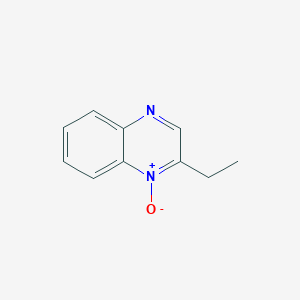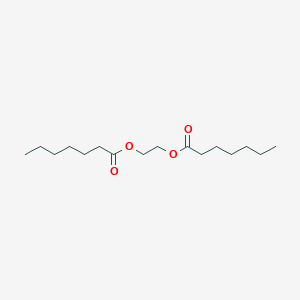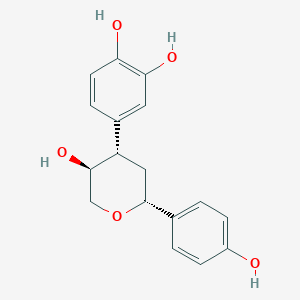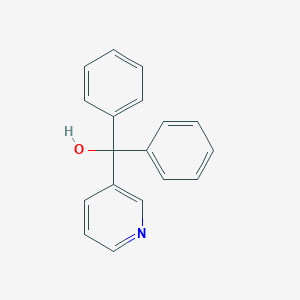
Diphenyl(pyridin-3-yl)methanol
Vue d'ensemble
Description
Diphenyl(pyridin-3-yl)methanol is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridin-3-yl group attached to a methanol group, which is further connected to two phenyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a melting point of 115-116° C .Applications De Recherche Scientifique
Organocatalysis in Asymmetric Reactions
Diphenyl(pyridin-3-yl)methanol derivatives have been investigated for their potential as organocatalysts in asymmetric reactions. For instance, diamine derivatives of α,α-diphenyl-(S)-prolinol, which are structurally related to this compound, were evaluated for their efficiency in catalyzing asymmetric Michael and Mannich reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Catalyst in Stereoselective Synthesis
This compound has also been used in the synthesis of chiral intermediates and catalysts. For example, it was utilized in the synthesis of novel N-heterocyclic α-diphenylphosphinoglycines, showcasing its role in creating specialized chemical structures with potential pharmaceutical applications (Fomina, Heinicke, Sinyashin, & Yakhvarov, 2016).
Application in Spectroscopy
This compound and its isomers have been subjects of study in spectroscopy, particularly in surface-enhanced Raman scattering (SERS) investigations. These studies aim to understand the molecular orientation and adsorption processes of these compounds on different metal surfaces, which is crucial for developing advanced sensors and analytical techniques (Pięta et al., 2015).
Use in Biocatalysis
In biocatalysis, this compound derivatives have been synthesized using microorganisms in an aqueous two-phase system. This approach is part of efforts to develop more eco-friendly and efficient methods for producing important chiral intermediates for drugs like Betahistine (Ni, Zhou, & Sun, 2012).
Ligand in Organometallic Chemistry
This compound has found utility in organometallic chemistry as a ligand for metal complexes. Its derivatives have been used in the synthesis of nickel complexes with varied ligand structures, indicating its versatility and potential in materials science and catalysis (Kermagoret & Braunstein, 2008).
Safety and Hazards
Orientations Futures
The future directions for research on Diphenyl(pyridin-3-yl)methanol and similar compounds could involve further exploration of their biological activities. For instance, the synthesis of novel derivatives and evaluation of their pharmacokinetic profiles and biological activity could be a promising area of research . Additionally, the importance of the piperidine nucleus in drug discovery has been highlighted, suggesting potential for further exploration of compounds with similar structures .
Propriétés
IUPAC Name |
diphenyl(pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c20-18(15-8-3-1-4-9-15,16-10-5-2-6-11-16)17-12-7-13-19-14-17/h1-14,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJIFCXHADNEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CN=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941251 | |
| Record name | Diphenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19490-91-6 | |
| Record name | α,α-Diphenyl-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19490-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC170685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(pyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

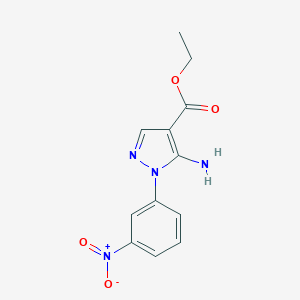
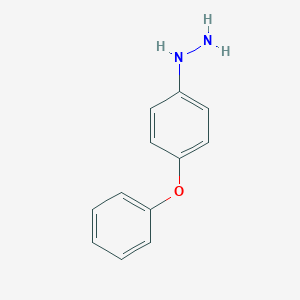

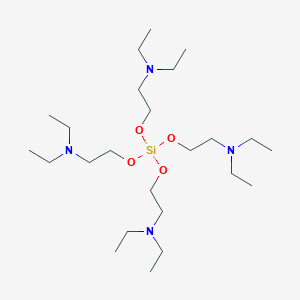
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
